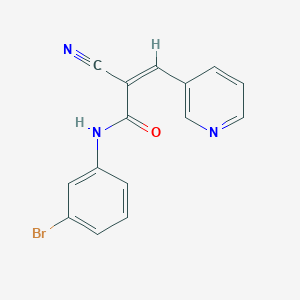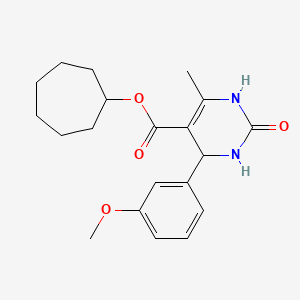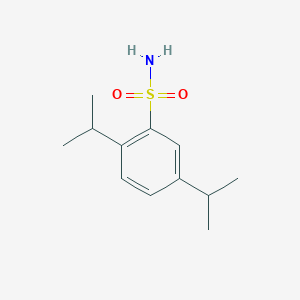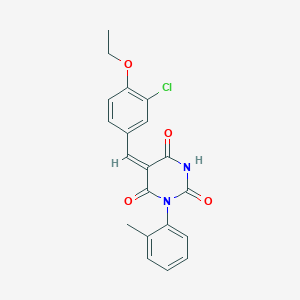![molecular formula C17H20FN3O4S B5064884 4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5064884.png)
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in medicine and biology. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 exerts its pharmacological effects by binding to the active site of BTK and inhibiting its enzymatic activity. This leads to a decrease in the activation of downstream signaling pathways, resulting in the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B cell activation and proliferation, reduce the levels of pro-inflammatory cytokines, and suppress the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition. However, this compound also has certain limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the study of TAK-659 and its applications in medicine and biology. These include the development of more potent and selective BTK inhibitors, the exploration of combination therapies with other immunomodulatory agents, and the investigation of the role of BTK inhibition in the treatment of other autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of TAK-659 and its effects on other signaling pathways and immune cells.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoro-3-nitrobenzoic acid with 5-methylisoxazole to form the corresponding ester. This ester is then reacted with 4-methylpiperidine-1-sulfonyl chloride to yield TAK-659 in high yield and purity.
Applications De Recherche Scientifique
TAK-659 has been studied extensively in scientific research due to its potential applications in medicine and biology. This compound has been shown to be a potent inhibitor of BTK, a protein kinase that plays a critical role in the development and function of B cells in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-11-5-7-21(8-6-11)26(23,24)15-10-13(3-4-14(15)18)17(22)19-16-9-12(2)25-20-16/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMGINRKGZHIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NOC(=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)

![2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5064817.png)

![1-[4-(dimethylamino)benzyl]-3-piperidinol](/img/structure/B5064826.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![2-(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5064871.png)

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)
![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)
